Trilobatin 2''-acetate

Descripción general

Descripción

Trilobatin 2’'-acetate is a sweet dihydrochalcone glucoside derived from the leaves of Lithocarpus pachyphyllus. It is known for its intense sweetness and minimal caloric value, making it an attractive natural sweetener. This compound has gained attention due to its potential health benefits, including anti-inflammatory and glucose-lowering effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The biosynthesis of trilobatin 2’‘-acetate involves the glycosylation of phloretin by the enzyme phloretin glycosyltransferase2 (PGT2). This enzyme catalyzes the 4’-O-glycosylation of phloretin to produce trilobatin. The reaction conditions typically involve the use of transient expression systems in Nicotiana benthamiana, where genes encoding chalcone synthase, double bond reductase, and PGT2 are introduced to reconstitute the biosynthetic pathway .

Industrial Production Methods

Industrial production of trilobatin 2’'-acetate can be achieved through biopharming and metabolic engineering in yeast. This approach allows for the large-scale production of the compound by optimizing the expression of key enzymes involved in its biosynthesis. The use of transgenic plants overexpressing PGT2 has also been explored to produce high concentrations of trilobatin in young leaves .

Análisis De Reacciones Químicas

Types of Reactions

Trilobatin 2’'-acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of trilobatin 2’'-acetate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of trilobatin 2’'-acetate include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anti-Diabetic Effects

Trilobatin 2''-acetate has been studied for its potential anti-diabetic properties. Research indicates that it exerts an anti-type 2 diabetes mellitus (T2DM) effect by activating the Nrf2/ARE signaling pathway and enhancing insulin signaling transduction. In a study involving KK-Ay diabetic mice, trilobatin significantly reduced fasting blood glucose levels and improved insulin resistance. It also enhanced the activity of antioxidant enzymes and regulated lipid metabolism parameters, suggesting its potential as a therapeutic agent for T2DM management .

1.2 Neuroprotective Effects

The compound has demonstrated neuroprotective properties due to its antioxidative profile. Studies have indicated that trilobatin can protect against oxidative stress-induced neuronal damage, making it a candidate for treating neurodegenerative diseases .

1.3 Anti-Obesity Effects

Trilobatin's influence on obesity has been explored through its effects on gut microbiota. In a study on obese rats, trilobatin administration led to significant reductions in body weight and alterations in gut microbiota composition, indicating its potential role in obesity management . The treatment with trilobatin resulted in a decrease in the ratio of Firmicutes to Bacteroidetes, which is often associated with obesity.

Nutritional Applications

2.1 Natural Sweetener

Due to its high sweetness and low-calorie content, this compound is considered a promising natural food additive. It can be utilized as a sugar substitute in various food products, providing sweetness without the associated caloric intake . This application is particularly relevant in the context of rising obesity rates and the demand for healthier food alternatives.

Biochemical Research Applications

3.1 Enzymatic Production Optimization

Recent studies have focused on optimizing the enzymatic production of trilobatin through the screening and modification of glycosyltransferases. Enhancements in enzymatic precision are crucial for industrial-scale production, which can facilitate further research and application development .

Table 1: Summary of Pharmacological Effects of this compound

Mecanismo De Acción

The mechanism of action of trilobatin 2’‘-acetate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates, thereby reducing postprandial blood glucose levels. The compound forms a complex with α-glucosidase through hydrogen bonding and van der Waals forces, leading to conformational changes in the enzyme . Additionally, trilobatin 2’'-acetate activates the Nrf2/ARE signaling pathway and regulates insulin signaling transduction, contributing to its anti-diabetic effects .

Comparación Con Compuestos Similares

Trilobatin 2’'-acetate can be compared with other similar compounds, such as:

Phloridzin: A bitter positional isomer of trilobatin found in domesticated apple leaves.

Trilobatin: The non-acetylated form of trilobatin 2’'-acetate, which also exhibits sweetening properties and health benefits.

Trilobatin 2’'-acetate stands out due to its unique combination of sweetness, minimal caloric value, and potential health benefits, making it a valuable compound for various applications.

Actividad Biológica

Trilobatin 2''-acetate, a dihydrochalcone glycoside derived from Lithocarpus pachyphyllus, has garnered attention for its diverse biological activities, particularly its antioxidative properties and potential therapeutic effects in metabolic disorders such as Type 2 Diabetes Mellitus (T2DM). This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and implications for future therapeutic applications.

Chemical Structure and Properties

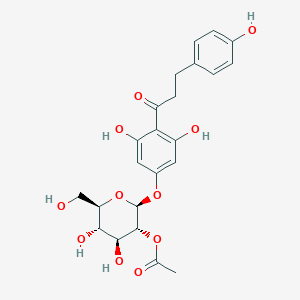

This compound is characterized by its sweet taste and low caloric content, making it a candidate for natural food additives. Its molecular formula is with a molecular weight of 478.45 g/mol. The compound's structure contributes to its bioactivity, particularly in antioxidant and anti-diabetic mechanisms.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study reported the following IC50 values for lipid peroxidation inhibitory activity:

| Compound | IC50 (µM) |

|---|---|

| This compound | 261 |

| Phloridzin | 28 |

| Trilobatin | 88 |

Additionally, the compound increased superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities with EC50 values of 575 µM and 717 µM respectively, indicating its potential to mitigate oxidative stress in biological systems .

Anti-Diabetic Effects

This compound has been investigated for its anti-diabetic effects, particularly in animal models of T2DM. In a study involving KK-Ay diabetic mice, Trilobatin significantly reduced fasting blood glucose levels and improved insulin resistance. The treatment with Trilobatin led to:

- Enhanced tolerance to exogenous glucose and insulin.

- Reduction in reactive oxygen species (ROS) levels.

- Increased activities of antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase.

- Regulation of lipid metabolism parameters including triglycerides and cholesterol levels .

The underlying mechanism appears to involve the activation of the Nrf2/ARE signaling pathway, which is crucial for cellular antioxidant responses. This pathway facilitates the translocation of Nrf2 from the cytoplasm to the nucleus, leading to the upregulation of genes involved in antioxidant defense .

Case Studies

- KK-Ay Diabetic Mice Model : In this model, mice treated with Trilobatin showed significant improvements in pancreatic islet morphology and insulin expression compared to untreated controls. The study highlighted that Trilobatin's ability to modulate insulin signaling pathways could provide a novel approach for managing T2DM .

- Neuroprotective Effects : Previous studies have indicated that Trilobatin exhibits neuroprotective effects due to its antioxidative profile. This suggests potential applications beyond metabolic disorders, possibly extending into neurodegenerative conditions where oxidative stress plays a critical role .

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEAJYJXGQAYRU-DODNOZFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of trilobatin 2″-acetate?

A1: Trilobatin 2″-acetate is a novel dihydrochalcone-glucoside. While its molecular formula and weight are not explicitly provided in the abstracts, its structure was elucidated using spectroscopic methods. These methods include one- and two-dimensional nuclear magnetic resonance spectroscopy (NMR) techniques like COSY, HMQC, and HMBC []. These techniques help determine the connectivity between atoms and provide crucial information about the compound's structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.